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Compound of Interest

Compound Name: Repaglinide M1-D5

Cat. No.: B15139624

Introduction

Repaglinide is a fast-acting oral antidiabetic agent used for the management of type 2
diabetes.[1][2] It stimulates insulin secretion from pancreatic B-cells by closing ATP-dependent
potassium channels.[3] Repaglinide undergoes extensive metabolism in the liver, primarily by
the cytochrome P450 enzymes CYP3A4 and CYP2C8.[4][5][6][7] This metabolic process leads
to the formation of several metabolites, with the aromatic amine (M1) and an oxidized
dicarboxylic acid (M2) being major products formed via CYP3A4.[3][4][7] These metabolites are
inactive and are primarily excreted through bile.[3][4]

Given the importance of understanding the disposition of a drug, the quantitative analysis of its
metabolites is a critical component of pharmacokinetic (PK) studies. Repaglinide M1-D5, a
stable isotope-labeled (SIL) derivative of the M1 metabolite, serves as an ideal internal
standard (IS) for bioanalytical assays. The use of a SIL internal standard is the preferred
approach in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays.[8][9] It
ensures the highest accuracy and precision by co-eluting with the analyte and experiencing
similar ionization effects, thus effectively compensating for variability in sample preparation and
matrix effects.[10]

Principle of Application

In a typical pharmacokinetic study, biological samples (e.g., plasma, urine) are collected from
subjects over a time course following administration of repaglinide. To quantify the
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concentration of the M1 metabolite in these samples, a known amount of Repaglinide M1-D5
is added to each sample at the beginning of the extraction process.

The fundamental principle is that the SIL internal standard (Repaglinide M1-D5) behaves
nearly identically to the endogenous analyte (Repaglinide M1) during sample extraction,
chromatographic separation, and ionization in the mass spectrometer.[10] However, because of
the mass difference due to the deuterium labels, the mass spectrometer can distinguish
between the analyte and the internal standard. By measuring the ratio of the MS response of
the M1 metabolite to that of the M1-D5 internal standard, precise and accurate quantification
can be achieved, even if sample loss or ion suppression occurs during the analytical process.

[8]

Repaglinide Metabolism and Bioanalytical Workflow

The metabolic conversion of Repaglinide to its M1 metabolite is a key pathway in its clearance.
The subsequent bioanalytical workflow enables its precise quantification in biological matrices.
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Metabolism of Repaglinide and the subsequent bioanalytical workflow for M1 metabolite
quantification.

Protocol: Quantification of Repaglinide M1
Metabolite in Human Plasma

This protocol describes a general procedure for the quantitative analysis of the repaglinide M1
metabolite in human plasma using Repaglinide M1-D5 as an internal standard with LC-
MS/MS.
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. Materials and Reagents

Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

Repaglinide M1 reference standard

Repaglinide M1-D5 internal standard

Methanol (LC-MS grade)

Acetonitrile (LC-MS grade)

Formic acid (LC-MS grade)

Ammonium acetate (LC-MS grade)

Water (deionized, 18 MQ-cm or higher)

tert-Butyl methyl ether (t-BME) or other suitable extraction solvent[11]

. Preparation of Standard and QC Solutions

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Repaglinide M1 and
Repaglinide M1-D5 in methanol.

Working Standard Solutions: Serially dilute the Repaglinide M1 stock solution with 50:50
methanol:water to prepare a series of working standard solutions for the calibration curve
(e.g., covering a range of 1-1000 ng/mL).

Internal Standard Working Solution: Dilute the Repaglinide M1-D5 stock solution to a final
concentration (e.g., 50 ng/mL) in 50:50 methanol:water.

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the
appropriate working standard solutions to create calibration standards and QC samples at
low, medium, and high concentrations.

. Sample Preparation (Liquid-Liquid Extraction - LLE)
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» Aliquot 100 pL of plasma sample (blank, calibration standard, QC, or unknown) into a
microcentrifuge tube.

e Add 25 pL of the Internal Standard Working Solution (Repaglinide M1-D5) to each tube
(except for the blank matrix) and vortex briefly.

e Add 50 pL of ammonium acetate buffer (e.g., pH 4.5) and vortex.[11]

e Add 600 pL of extraction solvent (e.g., tert-butyl methyl ether).

» Vortex vigorously for 5 minutes.

e Centrifuge at 13,000 rpm for 5 minutes to separate the layers.[11]

o Carefully transfer the upper organic layer to a clean tube.

o Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

o Reconstitute the dried residue in 100 pyL of mobile phase (e.g., 50:50 acetonitrile:water with
0.1% formic acid). Vortex to mix.

o Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific
instrumentation used.
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Parameter

Condition

LC Column

C18 reverse-phase column (e.g., 50 x 2.1 mm,
3.5 um)

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Acetonitrile

Flow Rate

0.4 mL/min

Gradient

Start at 10% B, ramp to 90% B over 3 min, hold

for 1 min, return to 10% B and re-equilibrate.

Injection Volume

5 pL[11]

lonization Source

Electrospray lonization (ESI), Positive Mode

Capillary Voltage 3.5kVv
Source Temperature 150 °C
Desolvation Temp. 400 °C

Detection Mode

Multiple Reaction Monitoring (MRM)

5. Data Presentation: Mass Spectrometry Parameters

MRM transitions must be optimized by infusing the pure Repaglinide M1 and Repaglinide M1-

D5 standards into the mass spectrometer. The following table provides hypothetical, yet

representative, m/z values for the transitions.

Precursor lon Product lon ] Collision
Compound Dwell Time (ms)

(m/z) (m/z) Energy (eV)

[To be [To be

Repaglinide M1

determined]

150 [To be optimized]

determined]

Repaglinide M1-
D5

[Precursor of M1
+ 5]

[Product of M1 or o
[To be optimized]
fragment + 5]

6. Experimental Workflow Visualization
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The following diagram outlines the key steps in the bioanalytical protocol for quantifying the
Repaglinide M1 metabolite.

1. Plasma Sample Aliquot

.

2. Spike with M1-D5 Internal Standard

,

3. Add Buffer & Extraction Solvent
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.

5. Isolate & Evaporate Organic Layer

,

6. Reconstitute in Mobile Phase

.

7. Inject into LC-MS/MS System

.

8. Data Acquisition (MRM)

Y

9. Generate Calibration Curve
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10. Calculate Unknown Concentrations
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Step-by-step workflow for the quantification of Repaglinide M1 in plasma samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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